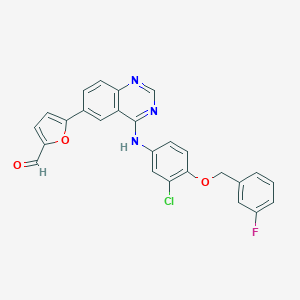
5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)furan-2-carbaldehyde
Cat. No. B193486
Key on ui cas rn:
231278-84-5
M. Wt: 473.9 g/mol
InChI Key: XQPZOUAAXRXPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157466B2
Procedure details


To a reaction vessel was added N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodo-4-quinazolinamine (100 mg; 0.198 mmol), 2-formylfuran-5-boronic acid (Frontier Scientific, 42 mg; 0.297 mmol), 10% palladium on activated carbon (5 mg; 0.05 wt), DME (2.0 mL), MeOH (1.0 mL) and triethylamine (83 μL). After heating at 50° C. for 14 h, a HPLC indicated 98.5% clean conversion. 1H NMR (d6-DMSO) δ: 11.44 (s, 1H), 9.38 (s, 2H), 9.11 (s, 1H), 8.90 (s, 1H), 8.39 (dd, 1H, J=8 and 4 Hz), 7.89 (d, 1H, J=12 Hz), 7.84 (d, 1H, J=4 Hz), 7.60 (dd, 1H, J=8 and 4 Hz), 7.47–7.42 (m, 2H), 7.44 (AA′BB′, 2H, JAB=8 Hz), 7.35–7.25 (m, 3H), 7.24 (d, 1H, J=4 Hz), 7.16 (dt, 1H, J=8 and 4 Hz), 7.06 (AA′BB′, 2H, JAB=8 Hz, 6.84 (d, 1H, J=4 Hz), 5.27 (s, 2H), 4.43 (s, 2H), 3.61–3.50 (m, 2H), 3.47–3.36 (m, 2H), 3.09 (s, 3H), 2.23 (s, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:17][C:18]2[C:27]3[C:22](=[CH:23][CH:24]=[C:25](I)[CH:26]=3)[N:21]=[CH:20][N:19]=2)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1.[CH:29]([C:31]1[O:32][C:33](B(O)O)=[CH:34][CH:35]=1)=[O:30].COCCOC.CO>[Pd].C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([F:16])[CH:11]=1)[NH:17][C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[C:25]([C:33]3[O:32][C:31]([CH:29]=[O:30])=[CH:35][CH:34]=3)[CH:26]=2)[N:21]=[CH:20][N:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1OCC1=CC(=CC=C1)F)NC1=NC=NC2=CC=C(C=C12)I
|
|
Name
|
|
|
Quantity
|
42 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=1OC(=CC1)B(O)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
83 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(NC2=NC=NC3=CC=C(C=C23)C2=CC=C(O2)C=O)C=CC1OCC1=CC(=CC=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
